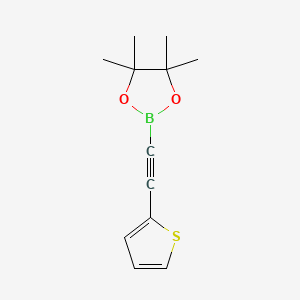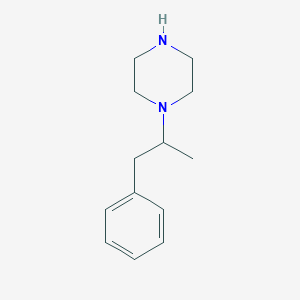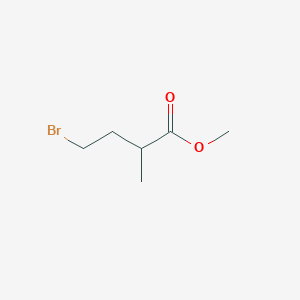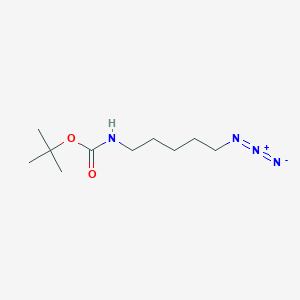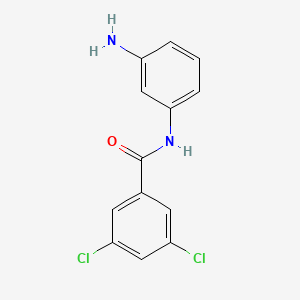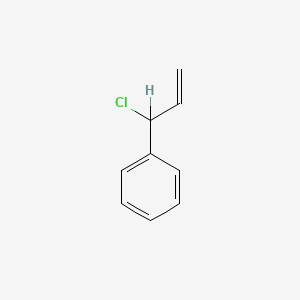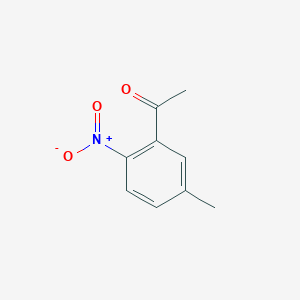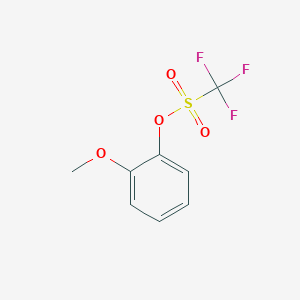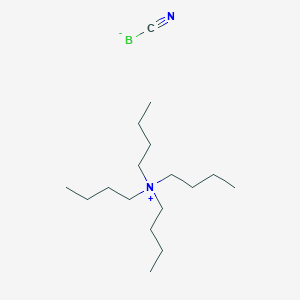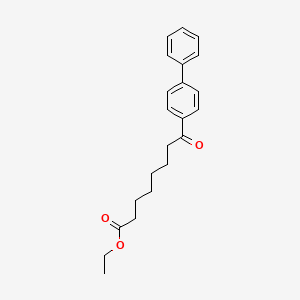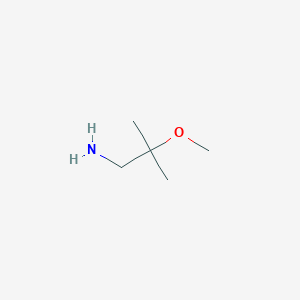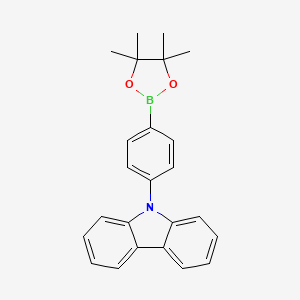
9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
Overview
Description
9-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole is a complex organic compound featuring a carbazole core linked to a phenyl ring, which is further attached to a boronic ester group. This compound is notable for its applications in organic electronics and materials science, particularly in the synthesis of conjugated polymers and organic light-emitting diodes (OLEDs).
Mechanism of Action
Target of Action
It is known that boronic acid pinacol esters are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction .
Mode of Action
The compound 9-Carbazolylbenzeneboronic acid pinacol ester interacts with its targets through a process known as the Suzuki coupling reaction . This reaction is a type of cross-coupling reaction, allowing the formation of a carbon-carbon bond from a halide and a boron compound .
Biochemical Pathways
The biochemical pathways affected by 9-Carbazolylbenzeneboronic acid pinacol ester are related to the formation of carbon-carbon bonds . The Suzuki-Miyaura coupling reaction, which this compound participates in, is a key process in organic chemistry, particularly in the synthesis of biaryl compounds .
Result of Action
The molecular and cellular effects of the action of 9-Carbazolylbenzeneboronic acid pinacol ester are primarily the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, including biaryl compounds .
Action Environment
The action, efficacy, and stability of 9-Carbazolylbenzeneboronic acid pinacol ester can be influenced by various environmental factors. These include the pH of the environment, the presence of a catalyst (typically a palladium compound), and the temperature . The Suzuki-Miyaura coupling reaction, for instance, is typically performed under mild conditions and can tolerate a wide range of functional groups .
Biochemical Analysis
Biochemical Properties
9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and catalysis. This compound is known to interact with various enzymes, including oxidoreductases and transferases, through its dioxaborolane group. The boron atom in the dioxaborolane group can form reversible covalent bonds with nucleophilic sites on enzymes, thereby modulating their activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, leading to altered phosphorylation states of target proteins .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The dioxaborolane group facilitates the formation of reversible covalent bonds with hydroxyl and amino groups on proteins, leading to enzyme inhibition or activation . This compound can also modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA . These molecular interactions underpin the diverse biochemical and cellular effects observed with this compound.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under dry conditions but can undergo hydrolysis in the presence of moisture . Over time, the degradation products of this compound can accumulate and potentially exert different biochemical effects compared to the parent compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to enhance cellular antioxidant defenses and reduce oxidative stress . At higher doses, it can induce cytotoxicity and apoptosis in certain cell types . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for specific experimental applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to xenobiotic metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can influence the bioavailability and activity of this compound in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via organic anion transporters and subsequently distributed to various subcellular compartments . The accumulation of this compound in specific tissues can influence its overall biochemical effects and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound has been shown to localize to the nucleus, where it can interact with nuclear proteins and modulate gene expression . Additionally, the presence of targeting signals and post-translational modifications can direct this compound to specific organelles, thereby influencing its subcellular distribution and biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole typically involves a multi-step process:
Formation of the Carbazole Core: The carbazole core can be synthesized via the Buchwald-Hartwig amination reaction, where an aryl halide reacts with an amine in the presence of a palladium catalyst.
Borylation: The phenyl ring is then functionalized with a boronic ester group through a Miyaura borylation reaction. This involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale Buchwald-Hartwig Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Automated Borylation: Employing automated systems for the Miyaura borylation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-9-oxide.
Reduction: Reduction reactions can target the boronic ester group, converting it to a hydroxyl group.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are typical.
Major Products
Oxidation: Carbazole-9-oxide.
Reduction: 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole with a hydroxyl group.
Substitution: Various halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules and polymers.
Catalysis: Acts as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology
Fluorescent Probes: Utilized in the development of fluorescent probes for biological imaging due to its photophysical properties.
Medicine
Drug Development: Investigated for potential use in drug delivery systems and as a pharmacophore in medicinal chemistry.
Industry
OLEDs: Employed in the fabrication of organic light-emitting diodes due to its excellent electron-transporting properties.
Solar Cells: Used in the development of organic photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
9-(4-Bromophenyl)-9H-carbazole: Similar structure but with a bromine atom instead of the boronic ester group.
9-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-fluorene: Features a fluorene core instead of carbazole.
Uniqueness
9-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole is unique due to its combination of a carbazole core and a boronic ester group, which provides a balance of electronic properties and reactivity. This makes it particularly valuable in the synthesis of conjugated polymers and materials for electronic applications.
Properties
IUPAC Name |
9-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BNO2/c1-23(2)24(3,4)28-25(27-23)17-13-15-18(16-14-17)26-21-11-7-5-9-19(21)20-10-6-8-12-22(20)26/h5-16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDSYMVAUJZCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474400 | |
| Record name | 9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
785051-54-9 | |
| Record name | 9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


